Cas no 932364-21-1 (N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide)

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonamide, N-[1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]-2,5-difluoro-
- N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide
-
- Inchi: 1S/C19H18F2N2O3S/c20-14-5-7-16(21)18(11-14)27(25,26)22-15-6-8-17-13(10-15)2-1-9-23(17)19(24)12-3-4-12/h5-8,10-12,22H,1-4,9H2
- InChI Key: GGDJYTBVMFVTIQ-UHFFFAOYSA-N
- SMILES: C1(S(NC2C=CC3=C(C=2)CCCN3C(C2CC2)=O)(=O)=O)=CC(F)=CC=C1F
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2041-0056-2μmol |
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide |
932364-21-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F2041-0056-5μmol |
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide |
932364-21-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F2041-0056-15mg |
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide |
932364-21-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F2041-0056-20μmol |
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide |
932364-21-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F2041-0056-2mg |
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide |
932364-21-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F2041-0056-25mg |
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide |
932364-21-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F2041-0056-4mg |
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide |
932364-21-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F2041-0056-30mg |
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide |
932364-21-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F2041-0056-40mg |
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide |
932364-21-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F2041-0056-20mg |
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide |
932364-21-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide Related Literature
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
Additional information on N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide
Introduction to N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide (CAS No. 932364-21-1)
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide, identified by its CAS number 932364-21-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The structural framework of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide is characterized by the presence of a tetrahydroquinoline core appended with a cyclopropanecarbonyl group and a sulfonamide moiety linked to a 2,5-difluorobenzene ring. This unique arrangement of functional groups imparts distinct chemical and biological properties that are being explored for their potential in drug discovery.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The tetrahydroquinoline scaffold is known for its presence in several bioactive molecules, including antimalarial and anticancer agents. The incorporation of the cyclopropanecarbonyl group enhances the lipophilicity of the molecule, which can improve its membrane permeability and oral bioavailability. Additionally, the sulfonamide group is a well-known pharmacophore that contributes to the solubility and metabolic stability of pharmaceutical compounds.
The 2,5-difluorobenzene ring in N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide introduces fluorine atoms, which are frequently used in medicinal chemistry to enhance binding affinity and metabolic stability. Fluorinated aromatic rings have been shown to improve the pharmacokinetic properties of drugs by increasing their resistance to enzymatic degradation. This feature makes the compound an attractive candidate for further development as a therapeutic agent.
Recent studies have highlighted the potential of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide in various pharmacological contexts. Research has demonstrated its ability to interact with specific targets involved in inflammatory and infectious diseases. The compound's structural features allow it to bind effectively to these targets, potentially leading to novel therapeutic interventions.
The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The synthesis typically begins with the preparation of the tetrahydroquinoline core through cyclization reactions. Subsequent functionalization steps introduce the cyclopropanecarbonyl group and the sulfonamide moiety. The final step involves coupling the tetrahydroquinoline derivative with the 2,5-difluorobenzene sulfonamide group using appropriate coupling reagents.
The chemical properties of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide, such as its solubility and stability under various conditions, are critical factors that influence its suitability for pharmaceutical applications. These properties are often optimized during the synthetic process to ensure that the compound remains stable during storage and administration.
In conclusion,N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin—6—yl)—(CAS No.932364—21—I) is a structurally complex organic compound with significant potential in pharmaceutical research.Its unique combination of functional groups makes it an attractive candidate for further exploration as a therapeutic agent.Ongoing studies continue to uncover new biological activities and mechanisms of action,which may lead to novel treatments for various diseases.The continued development of this compound represents an important advancement in medicinal chemistry and drug discovery.
932364-21-1 (N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide) Related Products
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)




